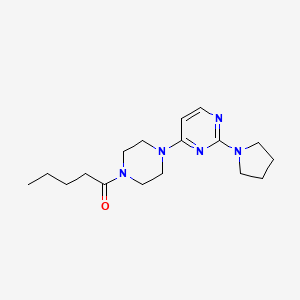![molecular formula C20H20ClN3O4 B5543656 3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that are often explored for their potential in various applications due to their unique molecular structure. Compounds like this are typically synthesized for research into their physical and chemical properties, which can include reactivity, stability, and interactions with other molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of similar oxadiazole derivatives involves reactions like the coupling of aromatic acids with hydrazides followed by cyclization to form the oxadiazole ring (Jia-Hui Chen et al., 2004). These methods highlight the complexity and the precision required in organic synthesis to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and the spatial geometry of the molecular framework. For instance, studies have detailed intramolecular hydrogen bonding and intermolecular interactions that influence the stability and reactivity of the compound (Zhi-Qian Liu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds with oxadiazole rings or similar functional groups can vary widely, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The reactivity can be influenced by substituents on the aromatic rings, as seen in the oxidation reactions of related compounds (S. Adolphe-Pierre et al., 1998).
科学的研究の応用
Organochlorine Compounds
Research on organochlorine compounds, for example, has shown their presence in human milk, reflecting environmental contamination and exposure levels over time. One study highlighted the decreasing levels of organochlorine compounds in human milk over 20-30 years, contrasting with increasing levels of polybrominated diphenyl ethers (PBDEs), indicating shifting environmental contamination patterns (Norén & Meironyte, 2000).
Pesticides and Public Health
Exposure to organophosphorus and pyrethroid pesticides has been studied in various populations, including children, to understand the extent of environmental exposure. A cross-sectional study in South Australia found widespread chronic exposure to these pesticides among preschool children, with the presence of pesticides' metabolites detected in urine samples. This study emphasized the need for public health policies to regulate the use of such chemicals (Babina et al., 2012).
Advanced Glycation and Lipoxidation Products
Dicarbonyl compounds like glyoxal and methylglyoxal are of interest due to their role in forming advanced glycation end products (AGEs) and lipoxidation end products, which are implicated in various diseases, including diabetes and uremia. A study on the presence of imidazolium crosslinks in serum proteins of uremic patients highlighted increased oxidative stress in uremia, indicating the broader implications of reactive compounds in health (Odani et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-5-6-14(9-15(12)21)20(25)24(2)11-18-22-19(23-28-18)13-7-8-16(26-3)17(10-13)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFYWHYPOLRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)



![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)